molecular formula C20H17NO2 B175000 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester CAS No. 162509-19-5

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester

Cat. No.: B175000
CAS No.: 162509-19-5
M. Wt: 303.4 g/mol
InChI Key: IQGOYZNBGAGZKC-UHFFFAOYSA-N
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Description

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid derivatives. This compound is characterized by the presence of two phenyl groups attached to the pyridine ring at positions 2 and 6, and an ethyl ester group at position 3. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester typically involves the reaction of 2, 6-diphenylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities, with precise control over reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2, 6-Diphenylpyridine-3-carboxylic acid: Similar structure but lacks the ethyl ester group.

    2, 6-Diphenyl-4-pyridinecarboxylic acid ethyl ester: Similar structure with a different position of the carboxylic acid group.

    2, 6-Diphenyl-3-pyridinecarboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.

Uniqueness

2, 6-Diphenyl-3-pyridinecarboxylic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl ester group at position 3 of the pyridine ring differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

ethyl 2,6-diphenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-2-23-20(22)17-13-14-18(15-9-5-3-6-10-15)21-19(17)16-11-7-4-8-12-16/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOYZNBGAGZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2.30 g of compound G, 8.20 g of ammonium acetate and 8.43 g of ferric chloride hexahydrate in 50 cc of acetic acid was heated under reflux for 7 hours. After cooling, the insoluble materials were removed by filtration through Celite and the filtrate was distilled to remove the solvent. The residue was adjusted to pH 8 with an aqueous sodium bicarbonate solution, and extracted three times with ethyl acetate. The combined organic layer was washed with a saturated aqueous sodium chloride solution and dried over magnesium sulfate. The solvent was distilled off and the crude product thus obtained was purified by a silica gel column chromatography (eluent: ethyl acetate/hexane=1/5) to obtain 1.98 g of compound H. Yield: 92.1%.
Name
compound G
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92.1%

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